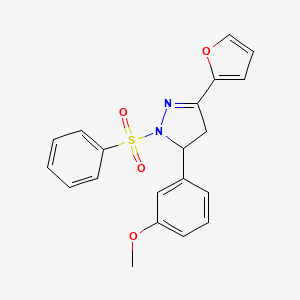

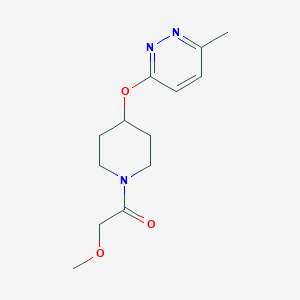

![molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6](/img/structure/B2997794.png)

methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

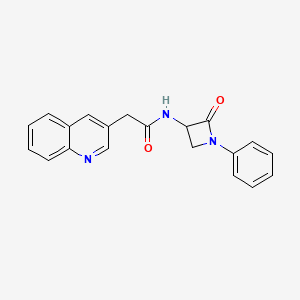

Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is a complex organic compound. It contains a methyl group, a phenylsulfonyl group, and an amino group attached to a 4-methylphenyl group. The exact properties of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. It would likely exhibit the typical properties of acrylates, which are known for their reactivity and ability to form polymers .Chemical Reactions Analysis

As an acrylate, this compound would be expected to undergo reactions typical of the acrylate group. This could include polymerization and various addition reactions. The presence of the amino and sulfonyl groups could also confer additional reactivity .Aplicaciones Científicas De Investigación

Hydrophobic Sulfobetaine Copolymers

Research on hydrophobically modified sulfobetaine copolymers highlights the synthesis and potential applications of polymers with hydrophobic and zwitterionic characteristics for antifouling and hemocompatibility purposes. These copolymers, synthesized through postpolymerization modification, exhibit promising attributes for biomedical applications due to their unique aqueous upper critical solution temperature (UCST) behavior and adjustable hydrophobicity (Woodfield et al., 2014).

Polyelectrolyte Behavior and Metal Ion Binding

Studies on the polyelectrolyte behavior of copolymers and their interaction with metal ions demonstrate the utility of these materials in filtering and chelation processes. The copolymers' ability to selectively bind divalent metal ions, as explored through ultrafiltration experiments, suggests their potential in environmental remediation and selective ion removal applications (Rivas & Moreno‐Villoslada, 2001).

Photochromic Methylacrylate Polymers

Research on methylacrylate polymers with photochromic side chains indicates the development of materials that respond to light, showcasing applications in smart coatings and optical storage. The side chains' trans-cis isomerization under light exposure enables the reversible modulation of the materials' optical properties, highlighting the potential in dynamic optical devices (Ortyl et al., 2002).

Polyelectrolyte Hydrogels

Innovations in polyelectrolyte hydrogels, such as the development of highly swollen to extremely tough hydrogels, open new avenues in material science for biomedical engineering and soft robotics. The dynamic properties of these hydrogels, including their stimuli-responsive behavior and mechanical robustness, make them suitable for diverse applications ranging from tissue engineering scaffolds to actuators in soft robotic systems (Yu et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRDZQWFYMTWRM-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

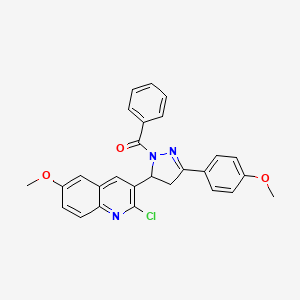

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)

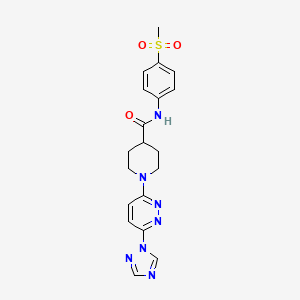

![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)

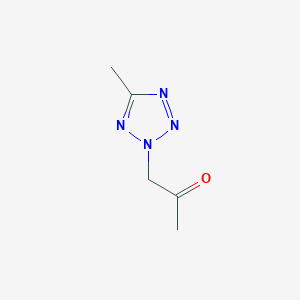

![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)

![6-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2997731.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)